Calcium caseinate is a milk protein derived from casein, which constitutes a significant portion of the protein found in cow's milk. It is primarily produced from skim milk or low-fat milk and is characterized by a bland flavor profile. Calcium caseinate is notable for its high protein content, typically around 90%, with minimal fat (approximately 1%) and lactose (about 0.1%) content. This compound is used extensively in various food products due to its emulsifying and stabilizing properties, making it ideal for applications in meal preparation and dietary supplements .
Calcium caseinate is sourced from casein, a family of phosphoproteins that are present in mammalian milk, accounting for about 80% of the proteins in cow's milk. The extraction process involves altering the pH of milk to precipitate casein, followed by treatment with calcium hydroxide or other soluble calcium salts to form calcium caseinate .
Calcium caseinate belongs to a broader class of compounds known as caseinates, which are categorized based on the cation used during their formation. Other types include sodium caseinate and potassium caseinate. The classification is significant as it influences the solubility and functional properties of the resulting protein .
The synthesis of calcium caseinate typically involves the following steps:
The production process can vary slightly depending on the specific formulation and desired properties of the final product. For instance, variations in temperature, pH, and solid-liquid ratios can influence yield and solubility characteristics .
Calcium caseinate consists of several casein molecules (αS1-, αS2-, β-, and κ-caseins) that are associated through hydrophobic interactions, hydrogen bonding, and electrostatic interactions, stabilized by calcium ions. The average diameter of casein micelles is approximately 150 nm, with a complex structure that includes a high water content associated with the protein matrix .
Calcium caseinate can undergo various chemical reactions depending on environmental conditions such as pH and temperature:
The stability of calcium caseinate is influenced by factors such as ionic strength and pH levels, which affect its solubility and interaction with other compounds in food systems .
Calcium caseinate functions primarily as a protein source in various applications due to its slow digestion rate compared to other proteins like whey. This slow release of amino acids helps maintain muscle protein synthesis over extended periods, making it particularly beneficial for athletes and bodybuilders .
Calcium caseinate finds extensive use across various industries:
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